molecular formula C18H25NO4 B8641312 Diethyl 1-benzylpiperidine-4,4-dicarboxylate

Diethyl 1-benzylpiperidine-4,4-dicarboxylate

Cat. No. B8641312
M. Wt: 319.4 g/mol
InChI Key: WLHCXWFCGBOSSY-UHFFFAOYSA-N
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Patent
US08809539B2

Procedure details

Potassium carbonate (79.22 g, 0.572 mol) and tetrabutylammonium bromide (6.16 g, 0.019 mol) are added to a solution of benzyl-bis-(2-chloroethyl)amine (47.5 g, 0.205 mol) and diethyl malonate (30.62 g, 0.191 mol) in N,N-dimethylformamide (450 mL). The reaction mixture is heated at 80° C. for 1.5 hours and then concentrated under reduced pressure. The residue is treated with demineralized water (200 mL) and the aqueous layer is extracted with ethyl acetate (3×100 mL). Combined organic layers are washed with brine (1×40 mL) and dried over sodium sulphate. Removal of solvent gives a viscous liquid which is purified by column chromatography (silica gel 230-400 mesh, n-hexane:ethyl acetate 80:20) to give 1-benzylpiperidine-4,4-dicarboxylic acid diethyl ester.
Quantity
79.22 g
Type
reactant
Reaction Step One
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
30.62 g
Type
reactant
Reaction Step One
Quantity
6.16 g
Type
catalyst
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([N:14]([CH2:18][CH2:19]Cl)[CH2:15][CH2:16]Cl)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[C:21]([O:29][CH2:30][CH3:31])(=[O:28])[CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C)C=O>[CH2:30]([O:29][C:21]([C:22]1([C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:19][CH2:18][N:14]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:15][CH2:16]1)=[O:28])[CH3:31] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
79.22 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
47.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CCCl)CCCl
Name
Quantity
30.62 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
6.16 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
450 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue is treated with demineralized water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
Combined organic layers are washed with brine (1×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
gives a viscous liquid which
CUSTOM
Type
CUSTOM
Details
is purified by column chromatography (silica gel 230-400 mesh, n-hexane:ethyl acetate 80:20)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1(CCN(CC1)CC1=CC=CC=C1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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